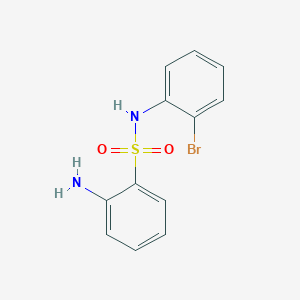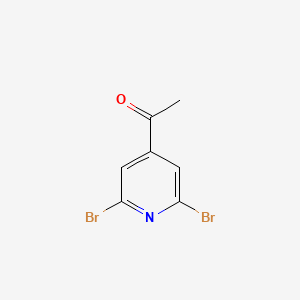
1-(2,6-Dibromopyridin-4-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Dibromopyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H5Br2NO. It is known for its reactive nature and is utilized in various industrial applications. This compound has antioxidant properties, making it valuable in the development of products with antioxidant activity . Additionally, it can be used in the production of anticoagulants .
Métodos De Preparación
The synthesis of 1-(2,6-Dibromopyridin-4-YL)ethanone typically involves the bromination of pyridine derivatives. One common method includes the reaction of 2,6-dibromopyridine with acetyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(2,6-Dibromopyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace bromine with amine or hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(2,6-Dibromopyridin-4-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic synthesis pathways.
Biology: The compound’s antioxidant properties are explored in the development of biologically active molecules that can protect cells from oxidative stress.
Medicine: Its potential use in the development of anticoagulants is being researched, given its reactive nature and ability to interact with biological molecules.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(2,6-Dibromopyridin-4-YL)ethanone exerts its effects is primarily through its reactive bromine atoms. These atoms can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. In biological systems, its antioxidant properties may involve the scavenging of free radicals, thereby protecting cells from oxidative damage .
Comparación Con Compuestos Similares
1-(2,6-Dibromopyridin-4-YL)ethanone can be compared with other dibromopyridine derivatives, such as 1-(3,5-Dibromopyridin-4-YL)ethanone. While both compounds have similar structures, the position of the bromine atoms can significantly influence their reactivity and applications. For instance, 1-(3,5-Dibromopyridin-4-YL)ethanone may have different substitution patterns and reactivity due to the different positions of the bromine atoms .
Similar compounds include:
- 1-(3,5-Dibromopyridin-4-YL)ethanone
- 2,6-Dibromopyridine
These compounds share structural similarities but may differ in their specific applications and reactivity profiles.
Propiedades
Fórmula molecular |
C7H5Br2NO |
|---|---|
Peso molecular |
278.93 g/mol |
Nombre IUPAC |
1-(2,6-dibromopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5Br2NO/c1-4(11)5-2-6(8)10-7(9)3-5/h2-3H,1H3 |
Clave InChI |
GOSRHYMWNMKGBR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=NC(=C1)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


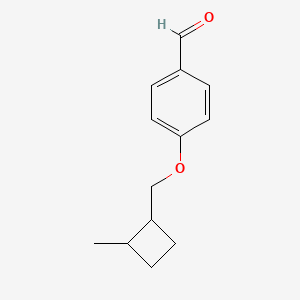
![tert-Butyl 7-amino-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13026886.png)
![(3S,4R,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3-chloro-3-fluorooxolan-2-one](/img/structure/B13026893.png)
![3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13026902.png)
![2-Chloro-7-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13026912.png)
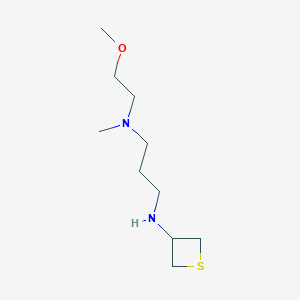
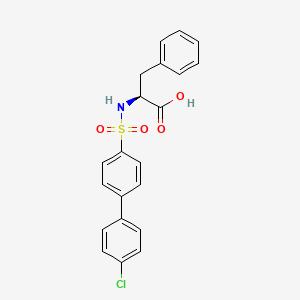
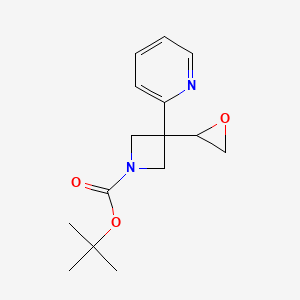
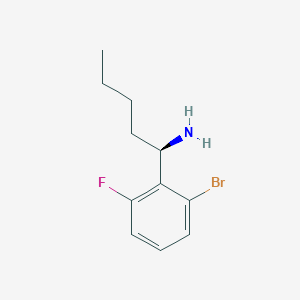
![6-chloro-4-isopropoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13026937.png)
![5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13026940.png)
